3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride
Description
Properties
IUPAC Name |
3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O.ClH/c6-5-7-4(8-9-5)2-1-3-10;/h10H,1-3H2,(H,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVMZHOYJQTROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NC(=NN1)Cl)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride typically involves the reaction of 3-chloro-1H-1,2,4-triazole with propanol under specific conditions. One common method includes the use of a base to facilitate the reaction between the triazole and the alcohol group. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of the chlorine atom can yield various triazole derivatives .
Scientific Research Applications
Antifungal Activity
One of the primary applications of 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride is in the development of antifungal agents. Research has demonstrated that compounds containing the triazole moiety exhibit potent antifungal activity against various strains of fungi, including Candida albicans. Studies indicate that this compound can be synthesized to enhance its efficacy compared to traditional antifungals like fluconazole .
Case Study: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of triazole derivatives and their evaluation against Candida albicans. The results showed that certain derivatives exhibited antifungal activity comparable to or greater than fluconazole. This suggests that this compound could be a promising candidate for further development as an antifungal agent .
Plant Protection
The compound's antifungal properties extend beyond human medicine; it also has potential applications in agriculture as a fungicide. Its ability to inhibit fungal growth can be harnessed to protect crops from fungal diseases.
Research Insights
Research has indicated that triazole compounds can be effective in controlling various plant pathogens. The application of triazole-based fungicides has been shown to improve crop yields by preventing fungal infections that can devastate harvests .
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can impart unique thermal and mechanical properties.
Case Study: Polymer Synthesis
A recent study explored the use of triazole derivatives in creating copolymers with improved thermal stability and mechanical strength. The research demonstrated that polymers incorporating triazole units exhibited enhanced resistance to thermal degradation compared to traditional polymers .
Mechanism of Action
The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various drugs . The compound’s effects are mediated through binding to these molecular targets, leading to alterations in cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs and their properties:
Key Observations:
- Functional Group Variations: Alcohol vs. Amine: The propanol group in the main compound offers hydrogen-bonding capability, whereas amine derivatives (e.g., ) enable nucleophilic reactions for drug conjugation . Heterocycle Replacement: Oxadiazole-containing analogs (–10) exhibit distinct electronic properties compared to triazoles, influencing metabolic stability .
Antifungal Potential:
Triazole derivatives are widely studied for antifungal activity. While the main compound’s specific data are unavailable, structurally related imidazolylindol-propanol derivatives demonstrate potent activity (MIC: 0.001 μg/mL) against Candida albicans . Chlorine substitution may enhance antifungal efficacy due to increased electrophilicity and target binding .
Pharmaceutical Utility:
- The cyclopropyl analog () is a versatile building block in drug synthesis, leveraging its rigid structure for metabolic stability .
- The piperidine derivative () is explored for central nervous system (CNS) targets due to its basic nitrogen and conformational flexibility .
Agrochemical Relevance:
Methyl-substituted triazoles () are intermediates in herbicide development, where steric effects modulate enzyme inhibition .
Biological Activity
3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride is a triazole derivative that has garnered attention for its potential biological activities. The compound's structure includes a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antiviral, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry and agriculture.
The molecular formula of this compound is C₅H₈ClN₃O with a molecular weight of 161.590 g/mol. The compound contains both a chlorine atom and a hydroxyl group, contributing to its unique reactivity and biological activity .
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. Triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and the biosynthesis of steroids and fatty acids. This inhibition can lead to altered metabolic pathways in various organisms .
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound has shown efficacy against several fungal strains by disrupting ergosterol synthesis in fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to modulate signaling pathways involved in cell proliferation presents a promising avenue for cancer therapy .
Synthesis and Research Applications
The synthesis typically involves the reaction of 3-chloro-1H-1,2,4-triazole with propanol under specific conditions using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . This synthetic route allows for the production of high-purity compounds suitable for research.
Applications in Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing new pharmaceuticals targeting various diseases. Its structural characteristics make it a candidate for developing novel antifungal and anticancer agents .
Agricultural Applications
In agriculture, compounds like this compound can be utilized in the formulation of fungicides and herbicides due to their biological activity against plant pathogens .
Case Studies
A study examining the antifungal efficacy of various triazole derivatives found that compounds with similar structures exhibited significant activity against Candida species. While specific data on this compound was not detailed in this study, it supports the hypothesis that similar compounds may have comparable effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | Amino group instead of chlorine | Antifungal |
| 1,2,4-Triazole-3-thiol | Thiol group present | Antiviral |
| 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanamide | Chlorine and hydroxyl groups | Anticancer |
Q & A
Q. What are the recommended synthetic routes for 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride?
A general synthesis approach involves cyclocondensation of hydrazine derivatives with nitriles or carbonyl compounds under acidic conditions. For triazole-containing analogs, refluxing precursors (e.g., 3-amino-triazole derivatives) with halogenated reagents in acetic acid (AcOH) followed by purification via silica gel chromatography is effective . Key steps include:
Q. Which spectroscopic methods are critical for structural characterization?
- ¹H/¹³C NMR : Confirm proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm) and carbon backbone integrity .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar triazole-amine cocrystals .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can low synthetic yields be addressed during scale-up?
- Parameter optimization : Adjust reaction time (e.g., extend reflux duration) and temperature (e.g., 80–100°C) to improve cyclization efficiency.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance triazole ring formation .
- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., unreacted hydrazine derivatives) .
Q. How to resolve contradictions in spectral data during structural validation?
- Multi-technique cross-validation : Combine NMR, IR, and X-ray data to confirm bond connectivity.
- Dynamic vs. static disorder analysis : For crystallography, refine occupancy factors to address overlapping electron density in the triazole ring .
- Degradation monitoring : Perform stability studies (e.g., TGA/DSC) to detect thermal decomposition artifacts .
Q. What experimental designs are robust for evaluating bioactivity?
- In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria .
- Dose-response curves : Use triplicate replicates and negative controls (e.g., DMSO) to minimize false positives .
- Mechanistic studies : Employ molecular docking (e.g., MOE software) to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. How to mitigate organic degradation during long-term stability studies?
- Temperature control : Store samples at –20°C with desiccants to slow hydrolysis.
- Matrix stabilization : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to aqueous solutions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
